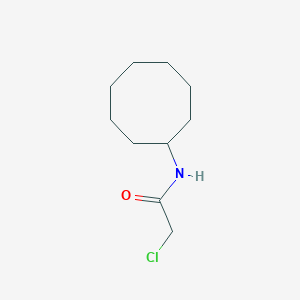

2-chloro-N-cyclooctylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

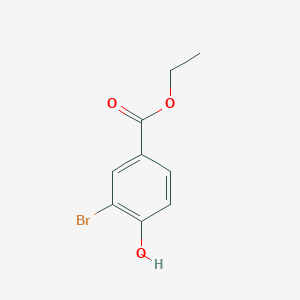

2-Chloro-N-cyclooctylacetamide (2-Chloro-N-C8) is a cyclic amide derivative of cyclooctylacetamide, which is an aryl amide with a cyclic structure. It is a colorless, odorless, and water-soluble organic compound with a molecular formula of C10H17ClN2O. 2-Chloro-N-C8 is an important synthetic intermediate in the pharmaceutical and agrochemical industries, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Applications De Recherche Scientifique

Anticancer Properties

Arylacetamides, a group that includes compounds similar to 2-chloro-N-cyclooctylacetamide, have been investigated for their anticancer potential. One study evaluated the antiproliferative activity of 2-Chloro-N-arylacetamides against human cancer cells, showing cytotoxic action on tumor lines without affecting human erythrocytes. These compounds also exhibited in vivo anticancer effects in xenograft mice models, suggesting their potential as cost-effective alternatives for cancer treatment (Ferreira et al., 2019).

Synthesis and Docking Studies

2-Cyano-N-arylacetamide reagents have been utilized for synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. Molecular docking studies identified some of these compounds as promising candidates due to their interaction with microbial targets, highlighting the versatility of chloroacetamide derivatives in drug design (Ewies & Abdelsalaam, 2020).

Antiviral and Antiapoptotic Effects

Research into novel anilidoquinoline derivatives, structurally related to chloroacetamides, demonstrated significant antiviral and antiapoptotic effects, especially in the context of Japanese encephalitis. These compounds reduced viral load and increased survival rates in infected mice, providing a basis for the development of new antiviral drugs (Ghosh et al., 2008).

Analgesic Activity

Some novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes, along with in vivo evaluations, have shown significant analgesic responses, suggesting these compounds as potential lead compounds for pain management (Kumar et al., 2019).

Selective Deacylation

A study on the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2 has revealed a method with advantages such as excellent yields, short reaction times, and convenient workup. This method could potentially be applied to a variety of substrates, including those related to 2-chloro-N-cyclooctylacetamide, highlighting its utility in synthetic chemistry (Wang et al., 2011).

Propriétés

IUPAC Name |

2-chloro-N-cyclooctylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBJQCMYTNHWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405477 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclooctylacetamide | |

CAS RN |

379255-43-3 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)